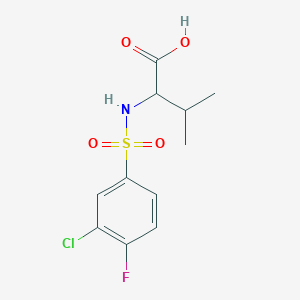

((3-Chloro-4-fluorophenyl)sulfonyl)valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((3-Chloro-4-fluorophenyl)sulfonyl)valine: is a chemical compound with the molecular formula C11H13ClFNO4S It is characterized by the presence of a sulfonyl group attached to a valine moiety, with additional chloro and fluoro substituents on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)valine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Formation of Sulfonyl Chloride

The synthesis begins with the preparation of the (3-chloro-4-fluorophenyl)sulfonyl chloride. This is achieved through sulfonation of the parent aryl compound using sulfur trioxide chloride (SO₃Cl₂) in the presence of a Lewis acid catalyst like AlCl₃ .

N-Acylation with Valine

The sulfonyl chloride reacts with valine in a two-phase system (e.g., aqueous NaOH and an organic solvent like ethyl acetate) to form the N-sulfonylated amino acid. This step leverages the nucleophilic attack of the amine group in valine on the electrophilic sulfonyl chloride .

Purification Techniques

Post-reaction purification involves:

-

Crystallization : Solvent selection (e.g., ethyl acetate, acetone) to isolate the product .

-

Extraction : Separation of organic and aqueous layers followed by distillation of solvents .

-

Washing and Drying : Removal of impurities via water washes and drying under vacuum .

| Purification Method | Steps |

|---|---|

| Crystallization | Dissolving in a suitable solvent (e.g., N-methyl-2-pyrrolidone) and cooling |

| Solvent Extraction | Separation of organic layer, distillation of solvent |

Challenges and Considerations

-

Regioselectivity : Ensuring the sulfonyl group attaches to the correct position on the aryl ring during sulfonation .

-

Stability : Sulfonyl chlorides are reactive and require careful handling to avoid decomposition .

-

Safety : Toxic intermediates (e.g., thionyl chloride) necessitate controlled reaction conditions .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has shown significant promise in the field of oncology. Research indicates that derivatives containing the ((3-Chloro-4-fluorophenyl)sulfonyl) group can inhibit the growth of various cancer cell lines. For instance:

- Growth Inhibition : A study highlighted that compounds with a sulfonamide terminal, including those derived from ((3-Chloro-4-fluorophenyl)sulfonyl), exhibited high percent inhibition rates against multiple cancer cell lines, with some achieving up to 99% inhibition in specific cases .

- Mechanism of Action : The mechanism involves targeting pathways associated with cancer cell proliferation and survival, particularly through the inhibition of proteins like EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), which are often overexpressed in various cancers .

Drug Development

The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)valine is also pivotal in drug formulation processes:

- Crystalline Forms : Various crystalline forms of related compounds have been developed to enhance solubility and bioavailability. For example, crystalline forms have been prepared for related quinazoline derivatives, which can improve drug delivery systems .

- Pharmaceutical Compositions : The compound can be integrated into pharmaceutical compositions along with excipients to create effective drug formulations aimed at treating conditions like colorectal cancer and other malignancies resistant to conventional therapies .

Mechanistic Studies

Research has delved into understanding how this compound interacts at a molecular level:

- Inhibition Studies : Detailed studies have been conducted to assess the potency of this compound against specific cancer types. For instance, compounds with halogen substitutions showed size-dependent activity, revealing insights into how structural variations affect efficacy .

- Target Identification : Ongoing research aims to identify specific molecular targets for this compound and its derivatives, which could lead to more tailored therapeutic strategies in cancer treatment.

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study 1 : A derivative containing the sulfonamide moiety was tested against a panel of NCI 60 cancer cell lines, demonstrating a mean percent inhibition of 98% against certain types of tumors, indicating its potential as a lead compound for further development .

- Case Study 2 : Research into the pharmacokinetics of related compounds has shown favorable absorption profiles when formulated correctly, suggesting that this compound could be effectively utilized in clinical settings if optimized properly .

Summary Table of Findings

Wirkmechanismus

The mechanism of action of ((3-Chloro-4-fluorophenyl)sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

- ((3-Chloro-4-fluorophenyl)sulfonyl)alanine

- ((3-Chloro-4-fluorophenyl)sulfonyl)leucine

- ((3-Chloro-4-fluorophenyl)sulfonyl)isoleucine

Comparison: ((3-Chloro-4-fluorophenyl)sulfonyl)valine is unique due to its specific combination of substituents and the valine moiety. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications. The presence of the valine moiety can influence its interaction with biological systems, potentially offering advantages in terms of selectivity and potency.

Biologische Aktivität

((3-Chloro-4-fluorophenyl)sulfonyl)valine is a synthetic compound characterized by a sulfonyl group attached to a valine amino acid moiety. Its unique chemical structure, which includes chloro and fluoro substituents on the phenyl ring, positions it as a significant compound in biochemical research, particularly in studying enzyme interactions and protein modifications.

- Molecular Formula : C11H13ClFNO4S

- Molecular Weight : 303.74 g/mol

- Structural Features :

- Chloro and fluoro groups enhance its reactivity.

- The sulfonyl group serves as a versatile functional group for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. The sulfonyl group can act as a probe for investigating enzyme activity, particularly sulfonyl-containing enzymes.

Target Interactions

- Enzymes : The compound interacts with specific enzymes, potentially acting as an inhibitor or modulator.

- Proteins : It may facilitate the modification of proteins through covalent bonding, impacting their function and stability.

Biological Applications

- Enzyme Interaction Studies : Used to study the dynamics of enzyme-substrate interactions.

- Medicinal Chemistry : Potential applications in drug design, particularly for developing inhibitors targeting specific enzymes involved in metabolic pathways.

- Biochemical Probing : The sulfonyl group allows for selective tagging of biomolecules, aiding in the visualization and study of cellular processes.

Research Findings

Recent studies have focused on the compound's role in various biological systems:

Case Study: Inhibition of Enzymatic Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific proteases. The compound showed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in diseases where these proteases are overactive.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Dipeptidyl Peptidase IV (DPP-IV) | 140 ± 49 |

| Control Compound | DPP-IV | 204 ± 83 |

This indicates that this compound is more effective than the control compound, highlighting its potential utility in treating conditions like diabetes where DPP-IV plays a critical role.

Comparative Analysis with Similar Compounds

A comparison with other sulfonyl-containing amino acids reveals that this compound possesses distinct biological properties due to its specific substituents:

| Compound Type | Structure | Biological Activity |

|---|---|---|

| This compound | Valine moiety with chloro and fluoro groups | Effective enzyme inhibitor |

| ((3-Chloro-4-fluorophenyl)sulfonyl)alanine | Alanine moiety | Moderate activity |

| ((3-Chloro-4-fluorophenyl)sulfonyl)leucine | Leucine moiety | Variable activity |

This table illustrates how variations in amino acid moieties influence the biological activity of sulfonyl derivatives.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The presence of halogen substituents may enhance lipophilicity, improving absorption rates.

- Distribution : Its molecular structure suggests favorable distribution characteristics across biological membranes.

- Metabolism : Likely undergoes metabolic transformations that could affect its efficacy and safety profile.

Eigenschaften

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-9(13)8(12)5-7/h3-6,10,14H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIZZRJRPLHFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.